An In-depth Technical Guide to the Chemical Properties of Cyclopropyl p-Nitrophenyl Ketone
An In-depth Technical Guide to the Chemical Properties of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl p-nitrophenyl ketone, with the CAS number 93639-12-4, is an aromatic ketone featuring a cyclopropyl group and a p-nitrophenyl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and potentially in medicinal chemistry. The presence of the strained cyclopropyl ring and the electron-withdrawing nitro group imparts unique chemical reactivity and properties to the molecule, making it a subject of interest for chemical and biological studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclopropyl p-nitrophenyl ketone.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 93639-12-4 | [1] |
| Appearance | Pale yellow needles | |
| Melting Point | 85–87 °C | |
| Boiling Point (Predicted) | 353.6 ± 25.0 °C | |
| Water Solubility (Predicted) | 0.25 g/L | |
| IUPAC Name | cyclopropyl(4-nitrophenyl)methanone | [1] |
Spectroscopic Data
The structural elucidation of cyclopropyl p-nitrophenyl ketone is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
While a specific spectrum for cyclopropyl p-nitrophenyl ketone is not publicly available, the expected proton NMR signals can be predicted based on its structure and data from analogous compounds. The aromatic protons on the p-nitrophenyl ring would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The methine proton of the cyclopropyl group adjacent to the carbonyl would be found further downfield compared to the methylene protons of the cyclopropyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The carbons of the p-nitrophenyl ring will also exhibit distinct signals, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclopropyl ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of cyclopropyl p-nitrophenyl ketone would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680–1700 cm⁻¹. Additionally, characteristic strong absorptions for the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be present around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum of cyclopropyl p-nitrophenyl ketone would show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the cyclopropyl group, the nitro group, and other characteristic cleavages of aromatic ketones.
Experimental Protocols
Synthesis of Cyclopropyl p-Nitrophenyl Ketone
A common method for the synthesis of cyclopropyl p-nitrophenyl ketone is through the nitration of cyclopropyl phenyl ketone.[2]
Reaction Scheme:
Caption: Synthesis of Cyclopropyl p-nitrophenyl ketone.
Detailed Protocol:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
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Nitration Reaction: Dissolve cyclopropyl phenyl ketone in a suitable solvent such as chloroform or dichloromethane. Slowly add the pre-cooled nitrating mixture to the solution of cyclopropyl phenyl ketone while maintaining the temperature between 0 and 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
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Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Washing: Combine the organic layers and wash successively with water, a dilute solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure cyclopropyl p-nitrophenyl ketone as pale yellow needles.
Chemical Reactivity
The chemical reactivity of cyclopropyl p-nitrophenyl ketone is influenced by the interplay of the carbonyl group, the cyclopropyl ring, and the p-nitrophenyl group.
Reactions at the Carbonyl Group
The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted cyclopropyl phenyl ketone.
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[3] The nitro group is generally stable under these conditions.
Caption: Reduction of the carbonyl group.
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Grignard Reaction: Reaction with Grignard reagents is expected to proceed via nucleophilic addition to the carbonyl group to form a tertiary alcohol. However, the strong basicity of Grignard reagents may also lead to side reactions.
Reactions involving the Nitro Group
The nitro group can be selectively reduced to an amino group under various conditions.
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Catalytic Hydrogenation: A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This transformation is valuable for the synthesis of amino-substituted cyclopropyl ketones, which are important building blocks in medicinal chemistry.
Caption: Reduction of the nitro group.
Reactions of the Cyclopropyl Ring
The strained three-membered ring of cyclopropyl ketones can undergo ring-opening reactions under certain conditions.
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Photochemical Reactions: Aryl cyclopropyl ketones are known to undergo photochemical rearrangements, such as the Norrish Type I cleavage, which involves the formation of a diradical intermediate followed by rearrangement.[4] They can also participate in photocatalytic [3+2] cycloadditions with olefins to form cyclopentane derivatives. While specific studies on cyclopropyl p-nitrophenyl ketone are limited, its photochemical behavior is an area of potential research.
Caption: General photochemical pathway for aryl cyclopropyl ketones.
Biological Activity and Applications
Cyclopropyl p-nitrophenyl ketone is primarily utilized as an intermediate in the synthesis of herbicides.[1] The cyclopropyl moiety is a known pharmacophore in medicinal chemistry, contributing to enhanced potency and metabolic stability of drug candidates.[3] While specific biological activities of cyclopropyl p-nitrophenyl ketone itself are not extensively documented, its derivatives are of interest in drug discovery. For instance, it has been considered as a potential covalent inhibitor for enzymes such as cytochrome P450.[5] Further research is needed to fully explore the pharmacological potential of this compound and its analogues.
Conclusion
Cyclopropyl p-nitrophenyl ketone is a versatile chemical compound with a rich and varied reactivity profile. Its synthesis is achievable through established methods, and its functional groups offer multiple handles for further chemical transformations. This guide provides a foundational understanding of its chemical properties, which will be valuable for researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals. Further exploration of its photochemical reactivity and biological activities could unveil new applications for this intriguing molecule.
References
- 1. 94097-88-8 CAS MSDS ((4-CHLOROPHENYL)(CYCLOPROPYL)METHANONE O-(4-NITROBENZYL)OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. Cyclopropyl-P-nitrophenyl ketone | 93639-12-4 | Benchchem [benchchem.com]
